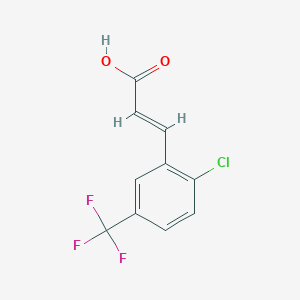
2-Chloro-5-(trifluoromethyl)cinnamic acid
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)cinnamic acid, also known as 2-CFCA, is an organic compound with a wide range of applications in the fields of scientific research and industrial production. It is a trifluoromethylated derivative of cinnamic acid, a naturally occurring aromatic compound found in many plants. 2-CFCA has been used in many different applications due to its unique combination of properties, including its high stability and low reactivity.
Applications De Recherche Scientifique
Synthetic Transformations and Fluorination Techniques
Decarboxylative Trifluoromethylation : A study demonstrated an I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, offering a convenient access to various trifluoromethylated alkenes with high selectivity (Shang et al., 2015).
Deoxofluorination of Aromatic Acids : Research highlighted the synthesis of trifluoromethyl-substituted aromatic compounds via deoxofluorination of cinnamic acids, serving as building blocks for medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Aminohalogenation and Trifluoroethylation : Studies on aminohalogenation and trifluoroethylation of cinnamic esters have been developed for the synthesis of distinct derivatives, showcasing the versatility of cinnamic acid in organic synthesis (Li et al., 2000); (Zhang et al., 2017).
Photocatalytic and Superacid-Catalyzed Reactions
Photocatalytic Destruction : The photocatalytic reaction of cinnamic acid in aqueous solutions has been explored, identifying principal intermediates and investigating the impact of aqueous ions on the degradation process (Bouleghlimat et al., 2020).
Superacid-Catalyzed Reactions : A study on superacid-catalyzed reactions with arenes revealed two competing mechanisms involving dicationic intermediates, leading to chalcone-type or indanone products. This research underscores the role of superelectrophiles in cinnamic acid chemistry (Rendy et al., 2004).
Green Chemistry and Catalysis
Green Hunsdiecker Reaction : Research into the Hunsdiecker reaction with cinnamic acids has demonstrated regioselective production of halostyrenes, contributing to green chemistry practices (Sodre et al., 2013).
Nano Organo Solid Acids : The design and synthesis of novel nano organocatalysts have been explored for the synthesis of derivatives, showcasing the potential of cinnamic acid in green and mild conditions (Zolfigol et al., 2015).
Safety and Hazards
2-Chloro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that cinnamic acid derivatives often exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
Cinnamic acid, a related compound, has been reported to exert its activity through plasma membrane disruption, nucleic acid and protein damage . This suggests that 2-Chloro-5-(trifluoromethyl)cinnamic acid may have a similar mode of action.
Result of Action
Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It’s possible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous and can cause skin irritation . . These factors could potentially affect how the compound interacts with its environment and its overall efficacy.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at ambient temperature .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is not likely mobile in the environment due to its low water solubility .
Propriétés
IUPAC Name |
(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSLZIOZUPZJMY-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


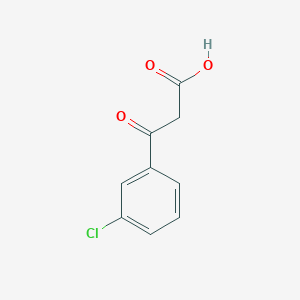
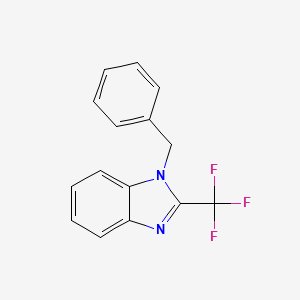
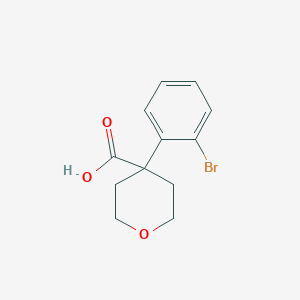
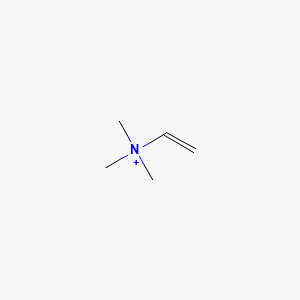
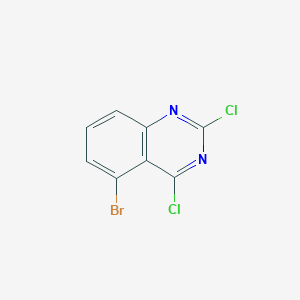
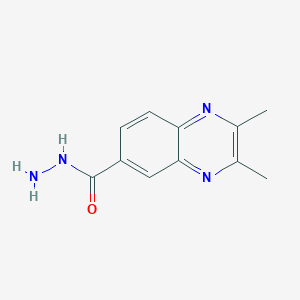
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
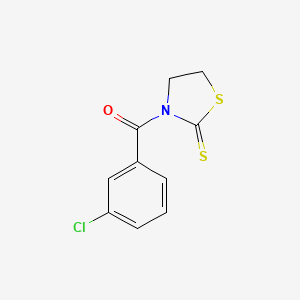
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
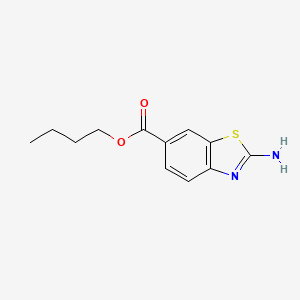
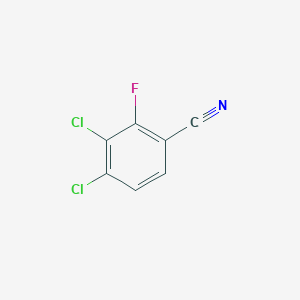
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
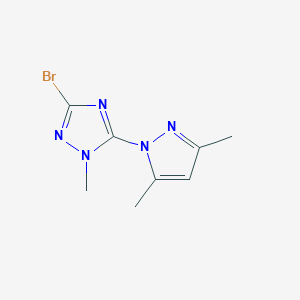
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
